molecular formula C22H36O2 B14792880 1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B14792880
M. Wt: 332.5 g/mol
InChI Key: PGTVWKLGGCQMBR-YOHZRUQASA-N
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Description

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. It is a derivative of the steroid nucleus and exhibits significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone typically involves multiple steps. One common method starts with 5α-pregnane-3,20-dione as the precursor. The reaction involves the following steps :

    Reductive Amination: The precursor is reacted with aniline or its derivatives in the presence of acetic acid and methanol. Sodium borohydride is then added to reduce the intermediate, yielding the desired product.

    Purification: The reaction mixture is purified using techniques such as extraction with ethyl acetate and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications :

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal imbalances and related disorders.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways . As a steroid, it primarily acts on steroid hormone receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular activity and function.

Comparison with Similar Compounds

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone can be compared with other similar steroidal compounds :

    Tetrahydrodeoxycorticosterone: Similar in structure but differs in functional groups and biological activity.

    Brexanolone: A neuroactive steroid with distinct pharmacological properties.

    Prasterone: Another steroid with different therapeutic applications.

These comparisons highlight the unique structural features and biological activities of this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15?,16?,17?,18?,19?,20-,21+,22-/m1/s1

InChI Key

PGTVWKLGGCQMBR-YOHZRUQASA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@@](C4)(C)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

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